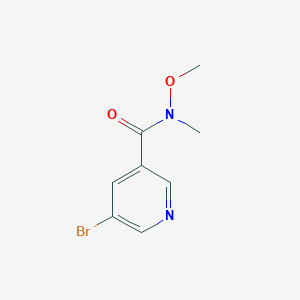
Zinc, bromocyclopentyl-
Overview
Description
Zinc, bromocyclopentyl- (also known as cyclopentylzinc bromide) is an organozinc compound with the molecular formula C5H9BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful tool in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Zinc, in general, is known to act as an immune modulator, playing a crucial role in the immune defense system . It has been widely considered as an anti-inflammatory and anti-oxidant agent . Zinc oxide nanoparticles (ZnO NPs) are promising inorganic materials that have bactericidal action . They are used in the composition of pharmaceutical drugs .
Mode of Action
The mode of action of zinc involves three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural role of zinc is well established . The proposed mechanism of action of ZnO involves the production of reactive oxygen species, which elevates membrane lipid peroxidation that causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability .
Biochemical Pathways
Zinc metabolism at the cellular level is critical for many biological processes in the body . A key observation is the disruption of cellular homeostasis, often coinciding with disease progression . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Pharmacokinetics
Zinc is absorbed, distributed, metabolized, and excreted from the body . It influences growth and effects on immunity, various systems of the body, and participation in different metabolisms . A pharmacokinetic study of the serum zinc profile after oral administration of a pharmacological dose of the metal was performed .
Result of Action
The result of zinc’s action is seen in its role in antiviral immunity in several viral infections . It has been used for the therapeutic intervention of COVID-19 in many different clinical trials . Zinc treatment using a combination of HCQ and zinc pronouncedly reduced symptom score and the rates of hospital admission and mortality in COVID-19 patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylzinc bromide is typically prepared by the reaction of cyclopentylmagnesium bromide with zinc chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
C5H9MgBr+ZnCl2→C5H9ZnBr+MgCl2
Industrial Production Methods
In industrial settings, cyclopentylzinc bromide can be produced in larger quantities using similar methods but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its cyclopentyl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Substitution: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst such as copper(I) iodide.
Transmetalation: Often carried out with palladium or copper catalysts under inert conditions.
Substitution: Usually involves alkyl or aryl halides in the presence of a suitable base.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From cross-coupling reactions with aryl or vinyl halides.
Substituted Cyclopentanes: From substitution reactions with alkyl halides.
Scientific Research Applications
Cyclopentylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmagnesium Bromide: Another organometallic reagent used for similar purposes but with different reactivity and stability.
Cyclopentyl Lithium: A more reactive compound that can be used in similar reactions but requires more stringent conditions.
Cyclopentyl Copper: Used in cross-coupling reactions but with different catalytic properties.
Uniqueness
Cyclopentylzinc bromide is unique in its balance of reactivity and stability. It is less reactive than cyclopentyl lithium, making it easier to handle and store, but more reactive than cyclopentylmagnesium bromide, allowing for a broader range of applications. Its ability to participate in transmetalation reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
bromozinc(1+);cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUPSNUGOBNMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399797 | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-68-7 | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, bromocyclopentyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)









![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

